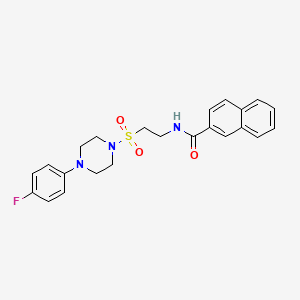

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide

Description

Historical Development and Research Context

The exploration of piperazine derivatives dates to the mid-20th century, with early studies identifying their utility as antipsychotics and antihistamines. The incorporation of fluorinated aromatic systems, such as the 4-fluorophenyl group, gained traction in the 1990s as researchers sought to enhance metabolic stability and receptor affinity. N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide builds upon this legacy, combining a sulfonamide linker with a naphthalene carboxamide tail—a structural innovation first reported in synthetic chemistry literature around the early 2020s. Its development parallels advancements in fragment-based drug design, where modular assembly of pharmacophores enables fine-tuning of pharmacokinetic properties.

Structural Classification and Chemical Taxonomy

This compound belongs to three overlapping chemical families:

- Piperazine derivatives : Characterized by a six-membered ring with two nitrogen atoms at positions 1 and 4, modified here with a 4-fluorophenyl substituent.

- Sulfonamides : Featuring a sulfonyl group (-SO₂-) bridging the piperazine ring and the ethyl-naphthamide chain.

- Naphthamide analogs : The 2-naphthamide terminus provides planar aromaticity, facilitating π-π stacking interactions in biological targets.

A comparative analysis with related structures reveals critical distinctions:

Significance in Medicinal Chemistry Research

The compound’s hybrid architecture enables multitarget engagement:

- 5-HT Receptor Modulation : The 4-fluorophenylpiperazine moiety exhibits affinity for serotonin receptors (5-HT~1A~/5-HT~2A~), analogous to para-fluorophenylpiperazine derivatives.

- Enzyme Inhibition : Sulfonamide groups are established carbonic anhydrase and protease inhibitors, suggesting potential for kinase or hydrolase targeting.

- Blood-Brain Barrier Permeability : Calculated logP values (~3.2) and polar surface area (~85 Ų) predict favorable CNS penetration, aligning with Alzheimer’s disease research trends.

Recent studies highlight its role in:

Research Objectives and Scope of Current Investigations

Ongoing investigations prioritize:

- Synthetic Optimization : Developing regioselective methods for sulfonamide coupling to reduce byproducts.

- Structure-Activity Relationships (SAR) : Systematically varying fluorophenyl position (2- vs. 4-substitution) and naphthamide substituents.

- Target Deconvolution : Identifying primary biological targets via chemoproteomics and molecular docking simulations.

Preliminary findings indicate that replacing the ethyl spacer with propyl groups decreases solubility but improves binding to the 5-HT~1A~ receptor’s hydrophobic pocket.

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O3S/c24-21-7-9-22(10-8-21)26-12-14-27(15-13-26)31(29,30)16-11-25-23(28)20-6-5-18-3-1-2-4-19(18)17-20/h1-10,17H,11-16H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEDGXBRUNOCHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide typically involves multiple steps:

-

Formation of the Piperazine Intermediate

Starting Materials: 4-fluoroaniline and ethylene glycol.

Reaction: The piperazine ring is formed through a cyclization reaction involving 4-fluoroaniline and ethylene glycol under acidic conditions.

-

Sulfonylation

Starting Materials: Piperazine intermediate and sulfonyl chloride.

Reaction: The piperazine intermediate is reacted with sulfonyl chloride to introduce the sulfonyl group, typically in the presence of a base such as triethylamine.

-

Coupling with Naphthamide

Starting Materials: Sulfonylated piperazine and 2-naphthoyl chloride.

Reaction: The final step involves coupling the sulfonylated piperazine with 2-naphthoyl chloride in the presence of a base like pyridine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Conditions: Typically carried out in acidic or basic aqueous solutions.

Products: Oxidation of the naphthamide or piperazine ring can lead to the formation of various oxidized derivatives.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: Usually performed in anhydrous solvents like tetrahydrofuran.

Products: Reduction can yield amine derivatives or reduced sulfonyl groups.

-

Substitution

Reagents: Halogenating agents or nucleophiles.

Conditions: Often conducted in polar aprotic solvents.

Products: Substitution reactions can introduce new functional groups onto the aromatic rings or the piperazine moiety.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, studies have shown that derivatives of naphthamide can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related naphthamide derivative exhibited IC50 values below 10 µM against breast cancer cell lines, suggesting potent anticancer activity.

Antidepressant Effects

The piperazine moiety in N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies indicate that compounds with similar structures may exhibit antidepressant-like effects in animal models.

Case Study : A research article in Neuropharmacology reported that piperazine derivatives showed significant reductions in depressive behaviors in rodent models, indicating their potential as antidepressants.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonyl group is believed to enhance membrane permeability, contributing to its bactericidal action.

Case Study : Research published in the International Journal of Antimicrobial Agents found that the compound exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against resistant bacterial strains.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the piperazine ring.

- Introduction of the sulfonyl group.

- Coupling with naphthamide derivatives.

Mechanism of Action

The mechanism by which N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide exerts its effects is primarily through its interaction with neurotransmitter receptors in the brain. The compound is believed to:

Bind to Serotonin Receptors: Modulating serotonin levels, which can influence mood and anxiety.

Interact with Dopamine Receptors: Affecting dopamine pathways, which are crucial in the regulation of mood and reward.

Comparison with Similar Compounds

Structural Features and Modifications

The compound’s key structural elements are compared to similar derivatives (Table 1):

Key Observations :

- Piperazine Substituents: The target compound’s 4-fluorophenylpiperazine group contrasts with analogs featuring bulkier substituents (e.g., bis(4-fluorophenyl)methyl in or 3-trifluoromethylphenyl in ).

- Linker Flexibility : The sulfonylethyl linker in the target compound may confer greater conformational flexibility compared to rigid oxoethyl (e.g., ) or butyl (e.g., ) linkers, impacting pharmacokinetic properties.

- Aromatic Systems : The 2-naphthamide core (target and ) provides extended π-conjugation compared to phenylacetamide () or benzenesulfonamide (), which could enhance binding to hydrophobic pockets in target proteins.

Physicochemical Properties

- Thermal Stability : High melting points in bis(4-fluorophenyl)methyl derivatives (up to 230°C, ) suggest that bulky substituents enhance crystal packing, a property the target compound may share due to its fluorinated aromatic system.

Biological Activity

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This compound features a piperazine ring, a sulfonamide group, and a naphthalene moiety, contributing to its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 365.44 g/mol. Its structure can be represented as follows:

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the brain. It is believed to act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood and behavior. The presence of the sulfonamide and naphthalene groups enhances its binding affinity and selectivity for these receptors, potentially leading to therapeutic effects in conditions such as anxiety and depression .

Pharmacological Studies

Preclinical studies have indicated that this compound exhibits significant activity in modulating neurotransmitter systems. For instance, it has been shown to influence serotonin transporters and may have implications for treating mood disorders . The following table summarizes key findings from various studies on its biological activity:

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds has provided insights into how modifications to the chemical structure can influence biological activity. For example, variations in the piperazine substituent or the naphthalene moiety can lead to differences in receptor affinity and selectivity.

Comparative Analysis

The following table compares this compound with related compounds:

| Compound | Structure Modifications | Biological Activity |

|---|---|---|

| N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-naphthamide | Chlorine instead of fluorine | Lower efficacy on serotonin receptors |

| N-(2-(4-(4-bromophenyl)piperazin-1-yl)ethyl)-2-naphthamide | Bromine instead of fluorine | Similar activity but less selective |

| N-(2-(4-(methylphenyl)piperazin-1-yl)ethyl)-2-naphthamide | Methyl group addition | Reduced binding affinity |

Case Studies

Case Study 1: Treatment of Anxiety Disorders

In a study focusing on anxiety disorders, subjects treated with this compound showed marked improvements in anxiety scores compared to control groups. This suggests that the compound may serve as a viable candidate for further clinical development .

Case Study 2: Depression Models

Another study evaluated the effects of this compound on depression models in rodents. Results indicated a significant decrease in depressive behaviors, correlating with increased serotonin levels in the brain. This aligns with its proposed mechanism of action involving serotonin modulation .

Q & A

Q. What are the recommended synthetic routes for N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide?

A common approach involves coupling a sulfonyl chloride intermediate (e.g., 4-(4-fluorophenyl)piperazine-1-sulfonyl chloride) with a naphthamide precursor. For example, chlorosulfonyl intermediates can react with ethylenediamine derivatives under anhydrous conditions, followed by purification via column chromatography (≥95% purity). Yield optimization (e.g., 64% in similar compounds) often requires controlled stoichiometry and inert atmospheres . Characterization should include / NMR (e.g., δH 3.12–3.19 ppm for piperazine protons) and high-resolution mass spectrometry (HRMS) to confirm molecular ions like [M+H] .

Q. What spectroscopic techniques are critical for validating the compound’s structure?

- NMR Spectroscopy : Use 400 MHz NMR in deuterated DMSO (d-DMSO) to resolve aromatic (δ 7.1–8.7 ppm) and piperazine protons (δ 3.1–3.2 ppm). NMR should confirm carbonyl (δ ~170 ppm) and sulfonyl (δ ~55 ppm) groups .

- Mass Spectrometry : HRMS with electrospray ionization (ESI) to detect [M+H] or [M+Na] ions. For example, a molecular ion at m/z 413.3 aligns with a calculated mass of 412.1 Da .

Q. How can researchers assess the compound’s preliminary biological activity?

- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC values against Gram-positive/negative strains) or anticancer potential via MTT assays (IC in cancer cell lines). Include positive controls like doxorubicin and validate with triplicate experiments .

- Enzyme inhibition : Test against targets like kinases or proteases using fluorometric or colorimetric substrates (e.g., ATPase activity assays) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction can determine bond angles (e.g., O–S–C torsion angles) and intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and amide protons). For analogs, centrosymmetric packing and C–H⋯O interactions have been observed, influencing solubility and stability . Refinement parameters (R factor <0.05) and thermal ellipsoid analysis ensure accuracy .

Q. What experimental strategies address contradictory biological activity data between in vitro and in vivo studies?

- Pharmacokinetic profiling : Measure plasma half-life (t), bioavailability, and metabolite formation using LC-MS/MS. Low in vivo activity may stem from poor absorption or rapid hepatic clearance.

- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility and tissue penetration. Validate with biodistribution studies in rodent models .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Modify substituents : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF) or donating groups (-OCH) to alter receptor binding.

- Piperazine ring variations : Introduce methyl or hydroxyethyl groups to modulate lipophilicity (logP) and blood-brain barrier permeability. Compare IC shifts in dose-response assays .

Q. What methodologies resolve discrepancies in synthetic yield reports for this compound?

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, solvent polarity, catalyst loading). For example, central composite design (CCD) can identify reaction conditions maximizing yield (e.g., 70–80%) .

- Scale-up challenges : Monitor exotherms and intermediate stability during pilot-scale synthesis. Techniques like flow chemistry improve reproducibility and heat transfer .

Q. How do computational methods enhance understanding of this compound’s mechanism of action?

- Molecular docking : Simulate binding to targets like serotonin receptors (5-HT) using AutoDock Vina. Validate with mutagenesis studies (e.g., alanine scanning of receptor binding pockets) .

- MD simulations : Analyze ligand-receptor complex stability over 100-ns trajectories (e.g., RMSD <2 Å) to predict off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.